REACTION_CXSMILES
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[C:1]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([C:11]([CH3:14])([CH3:13])[CH3:12])[C:6]=1[OH:15])([CH3:4])([CH3:3])[CH3:2].[C:16]1([CH:22](O)[CH3:23])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>C(O)(=O)C.C(O)=O>[C:11]([C:7]1[CH:8]=[C:9]([CH:22]([CH3:23])[C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH:10]=[C:5]([C:1]([CH3:4])([CH3:3])[CH3:2])[C:6]=1[OH:15])([CH3:14])([CH3:13])[CH3:12]
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Name
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Quantity
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51 g
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Type
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reactant
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Smiles
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C(C)(C)(C)C1=C(C(=CC=C1)C(C)(C)C)O
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Name
|
|
Quantity
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31 g
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)C(C)O
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Name
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Quantity
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40 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
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Name
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Quantity
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75 mL
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Type
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solvent
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Smiles
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C(=O)O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The product was obtained as a colorless oil, b.p. 166°-168° at 1.0 mm Hg (62 g)
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Name
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Type
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product
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Smiles
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C(C)(C)(C)C1=C(C(=CC(=C1)C(C1=CC=CC=C1)C)C(C)(C)C)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |